molecular formula C18H18N2O3 B5277796 N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide

N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide

Cat. No.: B5277796
M. Wt: 310.3 g/mol
InChI Key: JYUZYRJENNRMRM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide typically involves the reaction of 3-methoxybenzoic acid with cyclopropylamine to form an intermediate, which is then coupled with 2-aminobenzamide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoyl group and the cyclopropyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-14-6-4-5-12(11-14)17(21)20-16-8-3-2-7-15(16)18(22)19-13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUZYRJENNRMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329734
Record name N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915889-41-7
Record name N-cyclopropyl-2-[(3-methoxybenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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